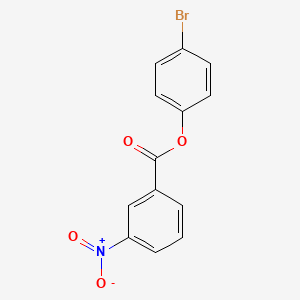

![molecular formula C17H17BrN6O2 B5521074 3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)

3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to the one , involves various methods that yield tricyclic structures and hydrazones through diazotization and coupling with active methylene reagents or condensation reactions with hydrazines. For instance, Deeb et al. (2004) describe a general method for preparing substituted pyridazinopyrazolotriazines through such processes, highlighting the versatility of synthesis techniques in generating complex heterocyclic compounds [Deeb, El-Mariah, & Hosny, 2004].

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex, with variations in substituents affecting the overall properties of the compound. Abdelhamid et al. (2016) have synthesized compounds featuring azolo and pyrazole structures, illustrating the compound's molecular diversity and potential for modification [Abdelhamid, Fahmi, & Baaiu, 2016].

Chemical Reactions and Properties

Chemical reactions involving pyridazine derivatives are varied, including cyclocondensation, nucleophilic substitution, and oxidation-dehydration. For example, Meurer et al. (1992) discuss the synthesis of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, indicating the compound's reactivity and potential for generating diverse chemical structures [Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992].

科学的研究の応用

Synthesis and Biological Activity

- Research has demonstrated the synthesis and evaluation of similar compounds for their hypoglycemic activity, revealing their potential in lowering blood glucose levels in insulin-resistant hyperglycemic mice. Modifications to the core structure of these compounds have shown variations in binding to adrenergic receptors, highlighting their therapeutic potential in diabetes management (Meurer et al., 1992).

- Another study focused on the synthesis of new heterocyclic compounds, including azolo[3,4‐d]pyridiazines and azolo[5,1‐c]triazines, derived from appropriate precursors. These compounds were characterized by elemental analyses and spectral data, contributing to the development of novel chemical entities with potential application in various fields of medicinal chemistry (Abdelhamid et al., 2016).

Antimicrobial and Antiviral Activities

- The exploration of compounds derived from mangrove-derived actinomycete Jishengella endophytica 161111, including new alkaloids with structural similarities, showed activity against influenza A virus subtype H1N1. This indicates the potential of such compounds in developing new antiviral drugs (Wang et al., 2014).

- A different study synthesized a series of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, suggesting the possibility of investigating their pharmacological activities in future studies. These findings contribute to the ongoing search for new bioactive molecules (El‐dean et al., 2018).

Antiproliferative Agents

- The utility of certain coumarin derivatives for the synthesis of new heterocycles with potential antiproliferative activity has been investigated. This research has led to the identification of compounds with promising activity against liver carcinoma, further highlighting the therapeutic potential of such chemical structures (Gomha et al., 2015).

将来の方向性

特性

IUPAC Name |

(5-bromofuran-2-yl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN6O2/c1-12-6-7-24(21-12)16-5-4-15(19-20-16)22-8-10-23(11-9-22)17(25)13-2-3-14(18)26-13/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRZQFMUEJBSQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)

![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)

![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)

![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)

![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)

![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)

![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)